2,2'-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-en-2-ylidene)bis(methyleneoxymethylene))bisoxirane 2,2'-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-en-2-ylidene)bis(methyleneoxymethylene))bisoxirane
Brand Name: Vulcanchem
CAS No.: 93951-25-8
VCID: VC17033172
InChI: InChI=1S/C15H16Cl6O4/c16-10-11(17)14(19)12(6-22-1-8-3-24-8,7-23-2-9-4-25-9)5-13(10,18)15(14,20)21/h8-9H,1-7H2
SMILES:
Molecular Formula: C15H16Cl6O4
Molecular Weight: 473.0 g/mol

2,2'-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-en-2-ylidene)bis(methyleneoxymethylene))bisoxirane

CAS No.: 93951-25-8

Cat. No.: VC17033172

Molecular Formula: C15H16Cl6O4

Molecular Weight: 473.0 g/mol

* For research use only. Not for human or veterinary use.

2,2'-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-en-2-ylidene)bis(methyleneoxymethylene))bisoxirane - 93951-25-8

Specification

CAS No. 93951-25-8
Molecular Formula C15H16Cl6O4
Molecular Weight 473.0 g/mol
IUPAC Name 2-[[1,4,5,6,7,7-hexachloro-2-(oxiran-2-ylmethoxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]oxirane
Standard InChI InChI=1S/C15H16Cl6O4/c16-10-11(17)14(19)12(6-22-1-8-3-24-8,7-23-2-9-4-25-9)5-13(10,18)15(14,20)21/h8-9H,1-7H2
Standard InChI Key LQTQDWMOFMCUMR-UHFFFAOYSA-N
Canonical SMILES C1C(O1)COCC2(CC3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)COCC4CO4

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound’s core consists of a bicyclo[2.2.1]hept-5-ene system, a norbornene derivative, with six chlorine atoms positioned at the 1,4,5,6,7,7 positions. Two methyleneoxymethylene bridges link the bicyclic system to oxirane (epoxide) rings, creating a symmetrical structure. The InChIKey (LQTQDWMOFMCUMR-UHFFFAOYSA-N) and SMILES string (C1C(O1)COCC2(CC3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)COCC4CO4) provide precise representations of its connectivity and stereochemistry . The chlorine atoms induce significant electron-withdrawing effects, stabilizing the bicyclic framework while enhancing electrophilic reactivity.

Synthesis and Production

Synthetic Pathways

While detailed synthetic protocols are scarce in public literature, the structure implies a multi-step process. A plausible route involves:

  • Diels-Alder Cyclization: Formation of the bicyclo[2.2.1]heptene skeleton via reaction between cyclopentadiene and a dienophile.

  • Chlorination: Electrophilic addition of chlorine to the double bond and peripheral positions.

  • Epoxidation: Introduction of oxirane groups via oxidation of allylic positions or reaction with epichlorohydrin.

The final product’s symmetry suggests bis-functionalization of a central chlorinated intermediate. Industrial production likely employs controlled chlorination to avoid overhalogenation and regioselective epoxidation .

Reactivity and Chemical Behavior

Epoxide Ring-Opening Reactions

The oxirane groups undergo nucleophilic ring-opening under acidic or basic conditions. For example, reaction with water or alcohols yields diols or ethers, respectively, which could serve as crosslinkers in polymer networks .

Electrophilic Substitution

Chlorine atoms activate the bicyclic core toward electrophilic substitution. Nitration or sulfonation may occur at electron-deficient positions, though such reactions remain unexplored in published studies.

Thermal Stability

The compound’s stability at elevated temperatures is critical for flame-retardant applications. Thermogravimetric analysis (TGA) data is unavailable, but analogous chlorinated bicyclics decompose above 300°C, releasing HCl and forming char .

Applications and Industrial Uses

Flame Retardancy

Chlorinated compounds are widely used in flame retardants due to their ability to scavenge free radicals and release HCl, which dilutes combustible gases. This compound’s high chlorine content and thermal stability position it as a candidate for polyvinyl chloride (PVC) additives or epoxy resin modifiers .

Polymer Crosslinking

The bis-epoxide structure enables crosslinking in thermosetting resins. For instance, reaction with diamines or dicarboxylic acids could yield dense polymer networks with enhanced mechanical properties.

Chemical Intermediate

Functionalization of the oxirane groups or chlorinated core may produce derivatives for pharmaceuticals or agrochemicals, though no specific examples are documented.

Environmental Impact and Degradation

Persistence and Bioaccumulation

The compound’s chlorine content and hydrophobic nature likely confer environmental persistence. Estimated logP values (via PubChem) exceed 5, indicating high bioaccumulation potential in aquatic organisms .

Degradation Pathways

Hydrolysis of epoxide groups may occur in aqueous environments, forming diols. Anaerobic dechlorination by microbial action could reduce toxicity, though reaction rates remain unstudied.

Comparison with Related Compounds

CompoundStructureKey Differences
Chlorendic AcidCarboxylic acidHigher water solubility
HexachloronorborneneNon-epoxidizedLacks crosslinking capability
EpichlorohydrinMonomeric epoxideLower chlorine content

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator